Difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetic acid
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Overview
Description
Difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetic acid is a fluorinated organic compound with the molecular formula C4HF6IO3. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetic acid typically involves the reaction of tetrafluoroethylene with iodine and acetic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a palladium complex, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and a pressure of 1-2 atm .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction mixture is subjected to purification steps, including distillation and crystallization, to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions involve the use of reducing agents such as lithium aluminum hydride to convert the compound into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium iodide (NaI), silver nitrate (AgNO3)
Major Products Formed
Oxidation: Formation of carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of halogenated derivatives
Scientific Research Applications
Difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetic acid is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Applied in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorine atoms enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The pathways involved include covalent bonding with active sites and non-covalent interactions with hydrophobic pockets .
Comparison with Similar Compounds
Similar Compounds
- Difluoro(1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy)acetic acid
- Tetrafluoro-2-(tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride
- Perfluoro-3,6,9-trioxatridecanoic acid
Uniqueness
Difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetic acid is unique due to its specific arrangement of fluorine and iodine atoms, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity patterns .
Properties
CAS No. |
81233-12-7 |
---|---|
Molecular Formula |
C4HF6IO3 |
Molecular Weight |
337.94 g/mol |
IUPAC Name |
2,2-difluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)acetic acid |
InChI |
InChI=1S/C4HF6IO3/c5-2(6,1(12)13)14-4(9,10)3(7,8)11/h(H,12,13) |
InChI Key |
DUFNTKQEWOKPMN-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(OC(C(F)(F)I)(F)F)(F)F)O |
Origin of Product |
United States |
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